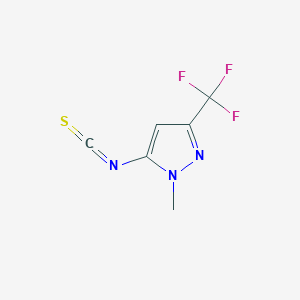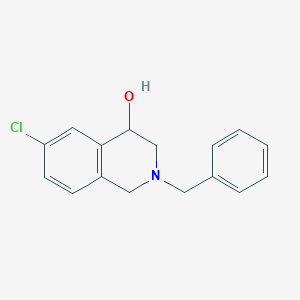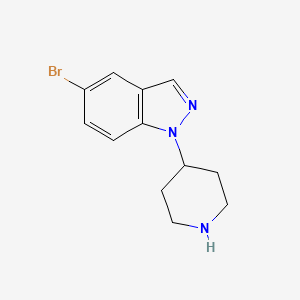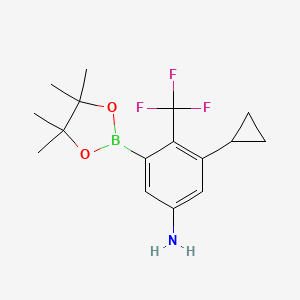
3-(2,6-Difluorobenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorobenzoyl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a 2,6-difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorobenzoyl)pyridine typically involves the reaction of 2,6-difluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize waste, often employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorobenzoyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridines or benzene derivatives.
Scientific Research Applications
3-(2,6-Difluorobenzoyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the manufacture of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 3-(2,6-Difluorobenzoyl)pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
2,6-Difluorobenzoyl chloride
2,6-Difluorobenzyl bromide
3,5-Difluorobenzoyl chloride
2,6-Dichlorobenzoyl chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H7F2NO |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H7F2NO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H |
InChI Key |
ZMBWEFWTBKBPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CN=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)



![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)

![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)


